N-(5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is a complex organic compound that features a thiadiazole ring, a cyclopropane carboxamide group, and a trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trimethylphenyl Group: This step may involve the use of 2,4,6-trimethylphenyl isocyanate or related compounds to introduce the trimethylphenyl moiety via nucleophilic substitution or addition reactions.
Attachment of the Cyclopropane Carboxamide Group: This can be done through the reaction of cyclopropanecarboxylic acid derivatives with amines or other nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The trimethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives of the trimethylphenyl group.
Scientific Research Applications
N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the trimethylphenyl moiety may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4,6-Trimethylphenyl)formamide
- 2,4,6-Trimethylphenyl isocyanate
- Cyclopropanecarboxylic acid derivatives
Uniqueness
N-[5-({[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]CYCLOPROPANECARBOXAMIDE is unique due to the combination of its structural features, which include a thiadiazole ring, a cyclopropane carboxamide group, and a trimethylphenyl moiety. This combination imparts distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C17H20N4O2S2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N4O2S2/c1-9-6-10(2)14(11(3)7-9)18-13(22)8-24-17-21-20-16(25-17)19-15(23)12-4-5-12/h6-7,12H,4-5,8H2,1-3H3,(H,18,22)(H,19,20,23) |
InChI Key |
LTRKATUBISGRLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3)C |
Origin of Product |
United States |
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